molecular formula C27H28ClN7O B12474659 N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide

Cat. No.: B12474659
M. Wt: 502.0 g/mol
InChI Key: QTJMKODFRSDNLR-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is a complex organic compound that features a triazine ring substituted with ethylphenyl and chlorophenyl groups

Preparation Methods

The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide typically involves multiple steps. The initial step often includes the formation of the triazine ring, followed by the introduction of ethylphenyl and chlorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimizing these conditions to scale up the process while maintaining high purity and yield.

Chemical Reactions Analysis

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide can be compared with other similar compounds, such as:

The uniqueness of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C27H28ClN7O

Molecular Weight

502.0 g/mol

IUPAC Name

2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C27H28ClN7O/c1-3-18-5-11-22(12-6-18)31-26-33-25(29-17-24(36)30-21-15-9-20(28)10-16-21)34-27(35-26)32-23-13-7-19(4-2)8-14-23/h5-16H,3-4,17H2,1-2H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

QTJMKODFRSDNLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)CC

Origin of Product

United States

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